molecular formula C6H8N4O B1296011 2-Aminonicotinohydrazide CAS No. 5327-31-1

2-Aminonicotinohydrazide

Cat. No.: B1296011
CAS No.: 5327-31-1
M. Wt: 152.15 g/mol
InChI Key: FPRGDDUFZBEHLK-UHFFFAOYSA-N
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Description

2-Aminonicotinohydrazide is an organic compound with the molecular formula C6H8N4O. It is a derivative of nicotinic acid and features an amino group at the second position and a hydrazide group at the third position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminonicotinohydrazide can be synthesized through several methods. One common approach involves the reaction of 2-aminonicotinic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows: [ \text{2-Aminonicotinic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Aminonicotinohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

2-Aminonicotinohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism by which 2-Aminonicotinohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

  • 2-Aminonicotinic acid
  • 2-Aminonicotinonitrile
  • 2-Aminonicotinamide

Comparison: Compared to these similar compounds, 2-Aminonicotinohydrazide is unique due to its hydrazide group, which imparts distinct chemical reactivity and biological activity. For example, while 2-Aminonicotinic acid is primarily used as a precursor, this compound’s hydrazide group allows it to participate in a broader range of chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

2-aminopyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-5-4(6(11)10-8)2-1-3-9-5/h1-3H,8H2,(H2,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRGDDUFZBEHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277643
Record name 2-Aminonicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5327-31-1
Record name 5327-31-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3313
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminonicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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